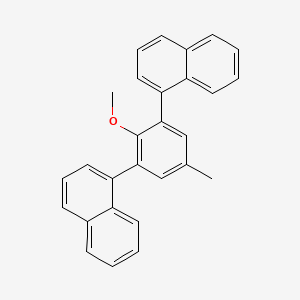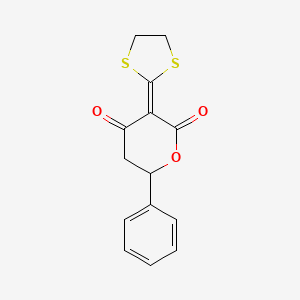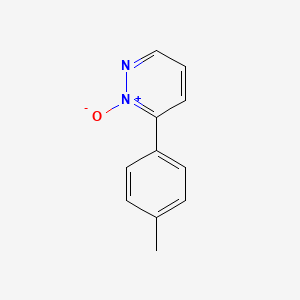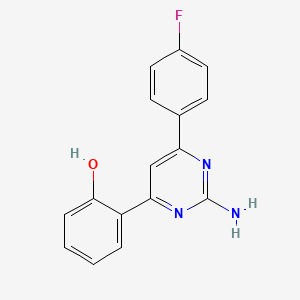
Benzoic acid;tributyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate is an organic compound that belongs to the class of carbamate esters It is characterized by the presence of an ethyl carbamate group attached to a 4-chloroanilino sulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate typically involves the reaction of 4-chloroaniline with a suitable sulfanyl reagent, followed by the introduction of the ethyl carbamate group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chloroanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; conditions: solvent like dichloromethane, presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or thiols.
Wissenschaftliche Forschungsanwendungen
Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Wirkmechanismus
The mechanism of action of Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal cellular processes, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Ethyl carbamate: A simpler carbamate ester with known carcinogenic properties.
4-Chloroaniline: A precursor in the synthesis of various organic compounds.
Sulfanyl derivatives: Compounds containing sulfanyl groups with diverse chemical reactivity.
Uniqueness: Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate is unique due to its combined structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
881851-54-3 |
|---|---|
Molekularformel |
C31H60O10P2 |
Molekulargewicht |
654.7 g/mol |
IUPAC-Name |
benzoic acid;tributyl phosphate |
InChI |
InChI=1S/2C12H27O4P.C7H6O2/c2*1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3;8-7(9)6-4-2-1-3-5-6/h2*4-12H2,1-3H3;1-5H,(H,8,9) |
InChI-Schlüssel |
OSXRRXXWKGXMMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OCCCC.CCCCOP(=O)(OCCCC)OCCCC.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)

![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)

![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
![(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-{5-[(tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentyl}piperidine](/img/structure/B14195254.png)

![9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene](/img/structure/B14195258.png)



![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)
